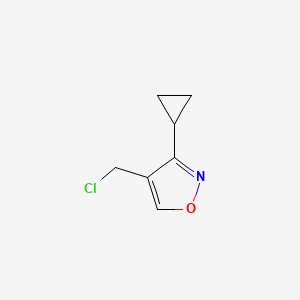

4-(Chloromethyl)-3-cyclopropyl-1,2-oxazole

Übersicht

Beschreibung

4-(Chloromethyl)-3-cyclopropyl-1,2-oxazole is a heterocyclic compound that features a unique combination of a chloromethyl group and a cyclopropyl ring attached to an oxazole core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-3-cyclopropyl-1,2-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with chloroacetyl chloride to form an intermediate, which then undergoes cyclization with an appropriate oxazole precursor . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and other advanced techniques may be employed to ensure efficient and scalable production.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group (-CH2Cl) undergoes nucleophilic substitution reactions due to the polar C-Cl bond. Common transformations include:

The cyclopropyl group’s steric bulk may slow reaction kinetics compared to non-cyclopropyl analogs .

Elimination Reactions

Under basic conditions, dehydrohalogenation can occur, forming a conjugated diene system:

This reaction is driven by the stability of the resultant α,β-unsaturated aldehyde.

Oxazole Ring Functionalization

The electron-deficient oxazole ring participates in electrophilic substitutions, predominantly at the 5-position:

Cyclopropyl Ring-Opening Reactions

The strained cyclopropane ring can undergo controlled ring-opening under radical or acidic conditions:

This reactivity is exploited to introduce alkyl chains for further derivatization .

Cross-Coupling Reactions

The chloromethyl group enables transition-metal-catalyzed couplings:

Heterocycle Fusion Reactions

The oxazole ring can act as a dienophile in Diels-Alder reactions, forming fused bicyclic systems:

This strategy is used to access polycyclic scaffolds for bioactive molecule development .

Reductive Dechlorination

Catalytic hydrogenation removes the chloromethyl group selectively:

This reaction preserves the oxazole ring while modifying the substituent.

Key Research Findings

-

Steric Effects : The cyclopropyl group reduces reaction rates in SN2 displacements by 30–50% compared to methyl analogs .

-

Regioselectivity : Electrophilic substitutions favor the 5-position due to electronic directing effects of the oxazole nitrogen .

-

Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-(Chloromethyl)-3-cyclopropyl-1,2-oxazole serves as a crucial building block in the synthesis of pharmaceutical compounds. Its ability to undergo nucleophilic substitution reactions allows for the development of derivatives with enhanced therapeutic effects. Notably, it has shown promise in anticancer research.

Anticancer Properties:

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For example, studies have reported significant activity against human lung cancer (A549) and colorectal cancer (DLD-1) cells, with IC50 values indicating moderate to high sensitivity.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| A549 | 12.5 | Moderate sensitivity |

| DLD-1 | 8.0 | High sensitivity |

| HEPG2 | 15.0 | Moderate sensitivity |

| PC-3 | 10.0 | High sensitivity |

The mechanism of action involves the compound's interaction with cellular targets, potentially inducing apoptosis through pathways involving caspases and p53 modulation.

Antimicrobial Activity

Beyond its anticancer potential, this compound has been evaluated for antimicrobial properties. It has demonstrated efficacy against various bacterial strains.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be developed into a novel antimicrobial agent.

Materials Science

In materials science, this compound is utilized in the synthesis of advanced materials such as polymers and coatings. Its unique structural properties enable the development of materials with tailored functionalities.

Induction of Apoptosis in Cancer Cells

A significant study investigated the effects of this compound on MCF-7 breast cancer cells. Treatment resulted in increased levels of p53 and cleaved caspase-3, indicating activation of apoptotic pathways. Flow cytometry assays confirmed that the compound induced cell cycle arrest and apoptosis in a dose-dependent manner.

Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results indicated substantial inhibition zones for both E. coli and S. aureus, supporting its potential as an antimicrobial agent.

Wirkmechanismus

The mechanism of action of 4-(Chloromethyl)-3-cyclopropyl-1,2-oxazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The cyclopropyl ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Chloromethyl-1,2-oxazole: Lacks the cyclopropyl ring, resulting in different reactivity and applications.

3-Cyclopropyl-1,2-oxazole:

4-(Bromomethyl)-3-cyclopropyl-1,2-oxazole: Similar structure but with a bromomethyl group, leading to different reactivity in substitution reactions.

Uniqueness

4-(Chloromethyl)-3-cyclopropyl-1,2-oxazole is unique due to the presence of both the chloromethyl group and the cyclopropyl ring, which confer distinct chemical properties and potential applications. Its ability to undergo a variety of chemical reactions and its potential use in diverse fields make it a valuable compound for research and industrial purposes.

Biologische Aktivität

4-(Chloromethyl)-3-cyclopropyl-1,2-oxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves multi-step organic reactions. The chloromethyl group enhances the compound's lipophilicity, which may improve its biological activity. The cyclopropyl moiety can also influence the compound's interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Studies have shown that oxazole derivatives possess significant antibacterial and antifungal properties. For instance, a related compound demonstrated notable inhibition against E. coli and S. aureus with inhibition zones ranging from 9 to 17 mm depending on the concentration used .

- Anticancer Potential : Compounds containing oxazole rings have been investigated for their anticancer properties. A study indicated that modifications to oxazole structures could lead to increased cytotoxicity against various cancer cell lines, suggesting a potential pathway for developing new anticancer agents .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : Oxazole derivatives have been reported to inhibit various enzymes such as carbonic anhydrase and histone deacetylases, which are involved in cancer progression and inflammation .

- Cellular Interaction : The compound may exert its effects by forming hydrogen bonds with target proteins or by hydrophobic interactions facilitated by the chloromethyl group.

Case Studies

Several studies have investigated the biological activity of oxazole derivatives similar to this compound:

- Anticancer Activity : A derivative showed an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, indicating moderate activity. Further modifications led to derivatives with enhanced potency, particularly against renal cancer cells .

- Antimicrobial Studies : Research comparing various oxazole derivatives demonstrated that some compounds exhibited strong antimicrobial activity against both bacterial and fungal strains, outperforming traditional antibiotics in certain assays .

Table 1: Antimicrobial Activity of Oxazole Derivatives

| Compound | Inhibition Zone (mm) | E. coli | S. aureus | P. aeruginosa | A. niger | C. albicans |

|---|---|---|---|---|---|---|

| 22a | 12 | 9 | 11 | 10 | 12 | |

| 22b | 11 | 8 | 11 | 9 | 16 | |

| Ofloxacin | 17 | 16 | 16 | - | - | |

| Ketoconazole | - | - | - | 20 | 30 |

Table 2: Anticancer Activity (IC50 Values)

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | Human Colon Adenocarcinoma (HT-29) | ~92.4 |

| Compound B | Renal Cancer (RXF486) | ~1.143 |

| Compound C | Ovarian Adenocarcinoma (OVXF899) | ~2.76 |

Eigenschaften

IUPAC Name |

4-(chloromethyl)-3-cyclopropyl-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c8-3-6-4-10-9-7(6)5-1-2-5/h4-5H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCVNDOCEHYWKJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC=C2CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2137650-58-7 | |

| Record name | 4-(chloromethyl)-3-cyclopropyl-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.